molecular formula C12H15BFNO4 B11761448 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11761448
M. Wt: 267.06 g/mol
InChI Key: XBZCNQOYIGMCGG-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2-fluoro-6-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Fluoro-6-nitrophenylboronic acid+PinacolThis compound\text{2-Fluoro-6-nitrophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Fluoro-6-nitrophenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of 2-(2-Amino-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Its ability to interact with biological targets makes it a candidate for:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound may inhibit specific kinases implicated in cancer progression. For instance, compounds with similar structures have shown significant inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is associated with various neurodegenerative diseases and cancers .

Materials Science

The incorporation of boron into organic frameworks can enhance material properties:

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of boron-containing polymers that exhibit unique thermal and mechanical properties. This is particularly relevant in developing materials for electronic applications.

Chemical Synthesis

The reactivity of 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to serve as:

  • Reagents in Organic Synthesis : Its ability to form complexes with various substrates facilitates its use in synthetic pathways for creating more complex organic molecules .

Case Studies

StudyFocusFindings
Study on DYRK1A InhibitionInvestigated the effects of boron-containing compounds on DYRK1ADemonstrated significant inhibition leading to potential therapeutic applications against neurodegenerative diseases .
Polymer DevelopmentExplored the use of boron compounds in polymer synthesisFound that incorporating dioxaborolane units improved thermal stability and mechanical properties of the resulting polymers.
Reactivity StudiesAnalyzed the interaction of the compound with various substratesIdentified key reaction pathways that could be exploited for further synthetic applications .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-2-nitrophenyl)acetic acid
  • 4-(2-Fluoro-6-nitrophenyl)morpholine
  • 2-Fluoro-6-nitrophenol

Uniqueness

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a 2-fluoro-6-nitrophenyl group This unique structure imparts specific reactivity and properties that are not observed in other similar compounds

Biological Activity

2-(2-Fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅BFNO₄
  • Molecular Weight : 267.06 g/mol
  • CAS Number : 2490666-20-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria by hydrolyzing β-lactam antibiotics. The compound's structure allows it to form reversible complexes with these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of this compound in combating bacterial infections. In vitro assays have shown that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • β-Lactamase Inhibition : A study published in Nature highlighted that the compound effectively inhibited the activity of various β-lactamases (e.g., TEM-1 and CTX-M) in laboratory settings. This inhibition was shown to restore the sensitivity of E. coli strains to ampicillin when used in combination therapies .
  • Synergistic Effects : Another investigation assessed the synergistic effects of this compound when combined with traditional antibiotics. Results indicated that co-administration with meropenem significantly reduced bacterial load in murine models of infection .

Safety and Toxicology

While the compound shows promise in antimicrobial applications, safety assessments are crucial. Preliminary toxicological evaluations indicate moderate toxicity levels; however, further studies are required to establish comprehensive safety profiles for clinical use .

Properties

IUPAC Name

2-(2-fluoro-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)10-8(14)6-5-7-9(10)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZCNQOYIGMCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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